molecular formula C7H5Cl3 B1206156 2,3,6-Trichlorotoluene CAS No. 2077-46-5

2,3,6-Trichlorotoluene

Cat. No. B1206156
CAS RN: 2077-46-5
M. Wt: 195.5 g/mol
InChI Key: UZYYBZNZSSNYSA-UHFFFAOYSA-N
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Description

2,3,6-Trichlorotoluene (2,3,6-TCL) is an aromatic hydrocarbon compound with a molecular formula of C7H5Cl3. It is used in a variety of applications, including as a solvent and as a reagent in organic synthesis. 2,3,6-TCL is a colorless liquid with a characteristic odor and is classified as a hazardous substance due to its potential toxicity.

Scientific Research Applications

Aqueous Solubility and Environmental Interactions

2,3,6-Trichlorotoluene, along with other chlorobenzenes and chlorotoluenes, has been studied for its aqueous solubility over a range of temperatures. This research is crucial in understanding its environmental behavior and interactions, particularly in aquatic systems (Ma, Hung, Shiu, & Mackay, 2001).

Industrial and Chemical Synthesis

The compound has been studied in the context of chemical synthesis, particularly in the gas phase ammoxidation of dichlorotoluenes to produce commercially important chemicals like dichlorobenzonitrile (Kalevaru, Lücke, & Martín, 2009). This process is significant in the manufacturing of a variety of chemicals used in different industries.

Microbial Degradation and Environmental Remediation

Studies on the microbial degradation of explosive compounds like trinitrotoluene have been conducted, focusing on the biotransformation and potential for environmental remediation of such compounds (Hawari et al., 2000).

Spectroscopic and Theoretical Studies

Research has also been conducted on the spectroscopic and theoretical aspects of trichlorotoluene, providing insights into its molecular structure, vibrational frequencies, and electronic properties (Govindarajan et al., 2012).

Catalysis and Reaction Kinetics

The role of this compound in catalysis and reaction kinetics has been explored, particularly in processes like the ammoxidation of chlorotoluenes, which is vital in understanding the mechanisms of chemical reactions and the development of efficient catalysts (Dropka et al., 2006).

Safety and Hazards

2,3,6-Trichlorotoluene is moderately toxic by ingestion . When heated to decomposition, it emits toxic vapors of chlorine . It’s recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes .

Biochemical Analysis

Biochemical Properties

2,3,6-Trichlorotoluene plays a significant role in biochemical reactions due to its chlorinated structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. The nature of these interactions often involves the oxidation of this compound, leading to the formation of reactive intermediates that can further interact with cellular components .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound has been shown to alter the expression of genes involved in detoxification processes, such as those encoding for glutathione S-transferases . Additionally, it can disrupt cellular metabolism by interfering with mitochondrial function, leading to altered energy production and increased oxidative stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to and inhibit the activity of specific enzymes, such as cytochrome P450s, leading to the accumulation of toxic intermediates . Furthermore, this compound can induce changes in gene expression by activating or repressing transcription factors, thereby altering the cellular response to stress and other stimuli .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound can degrade into various byproducts, some of which may have different biological activities . Long-term exposure to this compound in vitro and in vivo has been associated with persistent changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may induce mild biochemical changes, while higher doses can lead to significant toxic effects. For instance, high doses of this compound have been linked to liver and kidney damage in animal studies . Additionally, threshold effects have been observed, where certain biological responses are only triggered above specific concentration levels .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its detoxification and elimination. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites that can be further conjugated with glutathione or other molecules for excretion . These metabolic processes are crucial for reducing the toxicity of this compound and preventing its accumulation in tissues .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation . The distribution of this compound in tissues is influenced by its lipophilicity, allowing it to accumulate in fatty tissues .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound can localize to various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . Targeting signals and post-translational modifications may direct this compound to specific organelles, where it can exert its biochemical effects .

properties

IUPAC Name

1,2,4-trichloro-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H5Cl3/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZYYBZNZSSNYSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8047767
Record name 2,3,6-Trichlorotoluene
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Molecular Weight

195.5 g/mol
Source PubChem
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CAS RN

2077-46-5
Record name 2,3,6-Trichlorotoluene
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Record name 2,3,6-Trichlorotoluene
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Record name 2077-46-5
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Record name Benzene, 1,2,4-trichloro-3-methyl-
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Record name 2,3,6-Trichlorotoluene
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Record name 2,3,6-trichlorotoluene
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Record name 2,3,6-TRICHLOROTOLUENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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